An In-depth Technical Guide to the Chemical Properties of N-(2-Aminophenyl)-2-phenylacetamide
An In-depth Technical Guide to the Chemical Properties of N-(2-Aminophenyl)-2-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Aminophenyl)-2-phenylacetamide is a chemical compound featuring a phenylacetamide structure with an aminophenyl substituent on the amide nitrogen. This molecule holds potential as a building block in medicinal chemistry and materials science due to its combination of a reactive primary amine, an amide linkage, and aromatic rings. The strategic placement of the amino group at the ortho position of the N-phenyl ring offers possibilities for the synthesis of various heterocyclic systems. This guide provides a comprehensive overview of the known chemical properties, a proposed synthetic route, and potential areas of interest for this compound.
Chemical and Physical Properties
Detailed experimental data for N-(2-Aminophenyl)-2-phenylacetamide is not widely available in public literature. The following table summarizes its basic identifiers and calculated properties.
| Property | Value | Source |
| IUPAC Name | N-(2-aminophenyl)-2-phenylacetamide | N/A |
| Synonyms | N-(2-AMINOPHENYL)-BENZENEACETAMIDE | N/A |
| CAS Number | 95384-59-1 | [1] |
| Molecular Formula | C₁₄H₁₄N₂O | N/A |
| Molecular Weight | 226.28 g/mol | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Experimental Protocols
While a specific, validated protocol for the synthesis of N-(2-Aminophenyl)-2-phenylacetamide is not detailed in the available literature, a plausible and standard method would involve the acylation of o-phenylenediamine with phenylacetyl chloride. This approach is a common and effective way to form amide bonds.
Proposed Synthesis of N-(2-Aminophenyl)-2-phenylacetamide
Reaction: o-Phenylenediamine reacts with phenylacetyl chloride in the presence of a base to yield N-(2-Aminophenyl)-2-phenylacetamide.
Materials:
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o-Phenylenediamine
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Phenylacetyl chloride
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A suitable base (e.g., triethylamine or pyridine)
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An inert solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
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Hydrochloric acid (HCl), 1M solution
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve o-phenylenediamine (1 equivalent) and the base (1.1 equivalents) in the chosen inert solvent.
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Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of phenylacetyl chloride (1 equivalent) in the same solvent to the flask with stirring.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for a designated period (typically monitored by Thin Layer Chromatography, TLC, for the disappearance of the starting material).
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Workup:
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Quench the reaction by adding water or 1M HCl to neutralize the excess base.
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Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Purification:
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Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-(2-Aminophenyl)-2-phenylacetamide.
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Characterization: The structure and purity of the final product would be confirmed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Mandatory Visualizations
Below is a diagram illustrating the proposed synthetic workflow for N-(2-Aminophenyl)-2-phenylacetamide.
Caption: Proposed synthesis workflow for N-(2-Aminophenyl)-2-phenylacetamide.
Reactivity and Stability
Based on the functional groups present, the following reactivity and stability profile can be inferred:
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Amide Group: The amide linkage is generally stable but can be hydrolyzed under strong acidic or basic conditions.
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Primary Aromatic Amine: The amino group is nucleophilic and can participate in various reactions, including diazotization, acylation, and alkylation. It is also susceptible to oxidation. The ortho-position of the amino group relative to the amide substituent can influence its reactivity and facilitate intramolecular cyclization reactions to form heterocyclic structures.
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Phenyl Rings: The aromatic rings can undergo electrophilic aromatic substitution, although the reactivity will be influenced by the activating amino group and the deactivating acetamido group.
The compound should be stored in a cool, dry place, away from strong oxidizing agents.
Biological Activity and Signaling Pathways
There is no specific information available in the searched literature regarding the biological activity or the involvement of N-(2-Aminophenyl)-2-phenylacetamide in any signaling pathways. However, the broader class of phenylacetamide derivatives has been investigated for a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The structural similarity of N-(2-Aminophenyl)-2-phenylacetamide to these compounds suggests it could be a candidate for screening in various biological assays. Further research is required to determine its pharmacological profile.
Due to the lack of data on its biological targets and mechanism of action, no signaling pathway diagrams can be provided at this time.
Conclusion
N-(2-Aminophenyl)-2-phenylacetamide is a compound with potential for further exploration in synthetic and medicinal chemistry. While there is a significant gap in the publicly available experimental data for this specific molecule, its structural features suggest it could serve as a valuable intermediate. The proposed synthesis provides a starting point for its preparation. Future research into its physical, chemical, and biological properties is warranted to fully understand its potential applications.
(Image generated for illustrative purposes)
